molecular formula C16H16O2 B12825436 2-Methyl-2-phenoxy-1-phenylpropan-1-one CAS No. 7476-46-2

2-Methyl-2-phenoxy-1-phenylpropan-1-one

Cat. No.: B12825436
CAS No.: 7476-46-2
M. Wt: 240.30 g/mol
InChI Key: PLOPCUVKFZNMCY-UHFFFAOYSA-N
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Description

2-Methyl-2-phenoxy-1-phenylpropan-1-one is an organic compound with the molecular formula C({16})H({16})O(_{2}) It is a ketone derivative characterized by a phenoxy group and a phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenoxy-1-phenylpropan-1-one typically involves the reaction of 2-bromo-2-methylpropiophenone with phenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromo compound, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions such as temperature and pressure. Catalysts like phase-transfer catalysts can be employed to enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted phenylpropanones.

Scientific Research Applications

2-Methyl-2-phenoxy-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which 2-Methyl-2-phenoxy-1-phenylpropan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The phenoxy and phenyl groups can influence the compound’s binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    2-Phenyl-2-propanol: A related compound with a hydroxyl group instead of a phenoxy group.

    2-Methyl-2-phenylpropan-1-one: Lacks the phenoxy group, making it less versatile in certain reactions.

    Phenylacetone: Similar structure but with different functional groups, leading to distinct chemical properties.

Uniqueness: 2-Methyl-2-phenoxy-1-phenylpropan-1-one is unique due to the presence of both phenoxy and phenyl groups, which confer specific reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

7476-46-2

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-methyl-2-phenoxy-1-phenylpropan-1-one

InChI

InChI=1S/C16H16O2/c1-16(2,18-14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,1-2H3

InChI Key

PLOPCUVKFZNMCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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